molecular formula C18H15NO2 B3590844 Methyl 2-(2-methylphenyl)quinoline-4-carboxylate

Methyl 2-(2-methylphenyl)quinoline-4-carboxylate

Cat. No.: B3590844
M. Wt: 277.3 g/mol
InChI Key: NAOXTMCXXZIKTH-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenyl)quinoline-4-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methyl ester group at the 4-position and a 2-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methylphenyl)quinoline-4-carboxylate typically involves the condensation of 2-methylphenylamine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-methylphenyl)quinoline-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylphenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Methyl 2-phenylquinoline-4-carboxylate
  • 2-Methylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid

Comparison: Methyl 2-(2-methylphenyl)quinoline-4-carboxylate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications .

Properties

IUPAC Name

methyl 2-(2-methylphenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-7-3-4-8-13(12)17-11-15(18(20)21-2)14-9-5-6-10-16(14)19-17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOXTMCXXZIKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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